Isosaponarin 2''-O-glucoside (Isovitexin-2''-4'-di-O-beta-D-glucoside)
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Overview
Description
Isosaponarin 2’‘-O-glucoside (Isovitexin-2’‘-4’-di-O-beta-D-glucoside) is a natural flavonoid glycoside. It is known for its presence in various plants and has been studied for its potential biological activities. The compound has a molecular formula of C33H40O20 and a molecular weight of 756.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isosaponarin 2’'-O-glucoside can be synthesized through chemical reactions involving the glycosylation of isovitexin. The process typically involves the use of glycosyl donors and catalysts under controlled conditions to attach glucose molecules to the isovitexin structure .
Industrial Production Methods
Industrial production of Isosaponarin 2’'-O-glucoside often involves extraction from natural sources, such as plants belonging to the Caryophyllaceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Isosaponarin 2’'-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for glycosylation reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various glycosylated derivatives, oxidized forms, and reduced forms of Isosaponarin 2’'-O-glucoside .
Scientific Research Applications
Isosaponarin 2’'-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoid glycosides.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of Isosaponarin 2’'-O-glucoside involves its interaction with molecular targets such as the TGF-β type II receptor and prolyl 4-hydroxylase proteins. These interactions lead to the upregulation of collagen synthesis and other biological effects .
Comparison with Similar Compounds
Similar Compounds
Isovitexin: A flavonoid glycoside similar to Isosaponarin 2’'-O-glucoside but with fewer glucose molecules attached.
Meloside A: Another glycosylated flavonoid with antioxidant properties.
Uniqueness
Isosaponarin 2’'-O-glucoside is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C33H40O20 |
---|---|
Molecular Weight |
756.7 g/mol |
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C33H40O20/c34-7-16-23(41)27(45)31(53-33-29(47)26(44)22(40)18(9-36)52-33)30(50-16)20-13(38)6-15-19(24(20)42)12(37)5-14(49-15)10-1-3-11(4-2-10)48-32-28(46)25(43)21(39)17(8-35)51-32/h1-6,16-18,21-23,25-36,38-47H,7-9H2/t16-,17-,18-,21-,22-,23-,25+,26+,27+,28-,29-,30+,31-,32-,33+/m1/s1 |
InChI Key |
ZMKFRCAKYUJGFQ-QPCXLFDESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
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